molecular formula C13H8N4O3 B13002238 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B13002238
M. Wt: 268.23 g/mol
InChI Key: NUSDIKCJZWGKCE-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of cyanoacetohydrazide, 4-nitroacetophenone, and various diamines in a mixture of water and ethanol . The reaction conditions often involve heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing environmentally benign solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. It can inhibit enzyme activities by binding to active sites or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is unique due to its specific structural features, which confer distinct reactivity and biological activities. Its nitrophenyl group and imidazo[1,2-a]pyrimidine core make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H8N4O3

Molecular Weight

268.23 g/mol

IUPAC Name

2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C13H8N4O3/c18-8-11-12(15-13-14-5-2-6-16(11)13)9-3-1-4-10(7-9)17(19)20/h1-8H

InChI Key

NUSDIKCJZWGKCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(N3C=CC=NC3=N2)C=O

Origin of Product

United States

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